molecular formula C10H6N2O2 B8720405 2-amino-4-oxo-4H-chromene-3-carbonitrile CAS No. 58778-37-3

2-amino-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B8720405
CAS No.: 58778-37-3
M. Wt: 186.17 g/mol
InChI Key: HFGSYQXNEXRWDM-UHFFFAOYSA-N
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Description

2-amino-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. It is characterized by the presence of an amino group at the 2-position, a carbonyl group at the 4-position, and a cyano group at the 3-position of the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. For instance, amine-functionalized silica magnetic nanoparticles (ASMNPs) have been used as an efficient catalyst for this reaction. The reaction is carried out at room temperature under solvent-free conditions, resulting in high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is emphasized to ensure cost-effectiveness, safety, and sustainability. The process involves the use of robust catalysts that can be easily separated and reused, thereby minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in the observed pharmacological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-oxo-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group at the 3-position and the carbonyl group at the 4-position enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .

Properties

CAS No.

58778-37-3

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-amino-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)14-10(7)12/h1-4H,12H2

InChI Key

HFGSYQXNEXRWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

-- A mixture of 6.6 g (0.1 mole) of malononitrile, 50 g of ice, 5 ml of 20% sodium hydroxide and 9.9 g (0.5 mole) of 2-acetoxy benzoyl chloride is stirred vigorously for 10 minutes. Second portions of malononitrile and 20% sodium hydroxide are added, the mixture is stirred another 10 minutes, then warmed to 40°C. With stirring, there is added 50% potassium hydroxide solution in 5 ml increments until the solution becomes clear. The solution is cooled, acidified with conc. HCl, and the solid filtered and washed with water and air dried, mp 315°-20°C.
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6.6 g
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reactant
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ice
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50 g
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5 mL
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9.9 g
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Synthesis routes and methods II

Procedure details

A mixture of 6.6 g (0.1 mole) of malononitrile, 50 g of ice, 5 ml of 20% sodium hydroxide and 9.9 g (0.5 mole) of 2-acetoxy benzoyl chloride is stirred vigorously for 10 minutes. Second portions of mlononitrile and 20% sodium hydroxide are added, the mixture is stirred another 10 minutes, then warmed to 40° C. With stirring, there is added 50% potassium hydroxide solution in 5 ml increments until the solution becomes clear. The solution is cooled, acidified with conc. HCl, and the solid filtered and washed with water and air dried, mp 315°-20° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
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reactant
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5 mL
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reactant
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9.9 g
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reactant
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reactant
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